molecular formula C28H31N3O6 B11508030 N,N'-bis[2-(3,4-dimethylphenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide

N,N'-bis[2-(3,4-dimethylphenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide

Cat. No.: B11508030
M. Wt: 505.6 g/mol
InChI Key: NZKXVYIGYWUFED-UHFFFAOYSA-N
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Description

N1,N3-BIS[2-(3,4-DIMETHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two 3,4-dimethylphenoxyethyl groups attached to a benzene ring, which also contains nitro and dicarboxamide functional groups. It is used in various scientific research applications due to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-BIS[2-(3,4-DIMETHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The process often includes:

    Nitration: Introduction of the nitro group to the benzene ring.

    Etherification: Attachment of the 3,4-dimethylphenoxyethyl groups through ether bonds.

    Amidation: Formation of the dicarboxamide groups.

Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N1,N3-BIS[2-(3,4-DIMETHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitro derivatives with additional oxygen atoms.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxyethyl derivatives.

Scientific Research Applications

N1,N3-BIS[2-(3,4-DIMETHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE is utilized in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N1,N3-BIS[2-(3,4-DIMETHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxyethyl groups can interact with hydrophobic regions of proteins or cell membranes. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1,N3-BIS[2-(3,4-DIMETHOXYPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE
  • N1,N3-BIS[2-(3,4-DIMETHYLPHENOXY)ETHYL]-5-AMINOBENZENE-1,3-DICARBOXAMIDE

Uniqueness

N1,N3-BIS[2-(3,4-DIMETHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE is unique due to the presence of both nitro and dicarboxamide groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for specific interactions that are not observed in similar compounds, making it valuable for targeted research applications.

Properties

Molecular Formula

C28H31N3O6

Molecular Weight

505.6 g/mol

IUPAC Name

1-N,3-N-bis[2-(3,4-dimethylphenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide

InChI

InChI=1S/C28H31N3O6/c1-18-5-7-25(13-20(18)3)36-11-9-29-27(32)22-15-23(17-24(16-22)31(34)35)28(33)30-10-12-37-26-8-6-19(2)21(4)14-26/h5-8,13-17H,9-12H2,1-4H3,(H,29,32)(H,30,33)

InChI Key

NZKXVYIGYWUFED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NCCOC3=CC(=C(C=C3)C)C)C

Origin of Product

United States

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